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Compound of Interest

Compound Name: Sulfo Cy5.5-N3

Cat. No.: B15555281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo Cy5.5-N3, a water-

soluble, far-red fluorescent cyanine dye equipped with an azide moiety for bioorthogonal

conjugation. This document details its spectral properties, experimental protocols for its use in

bioconjugation, and the underlying chemical principles.

Core Properties of Sulfo Cy5.5-N3
Sulfo Cy5.5-N3 is a derivative of the Cy5.5 dye, featuring sulfonic acid groups that impart

excellent water solubility. This hydrophilicity is advantageous for labeling biological

macromolecules in aqueous environments, minimizing the need for organic co-solvents that

can be detrimental to protein structure and function. The azide group enables covalent

attachment to molecules containing a terminal alkyne or a strained cyclooctyne via "click

chemistry," a highly efficient and specific bioorthogonal reaction.

Spectral Characteristics
The fluorescence of Sulfo Cy5.5 lies in the far-red to near-infrared (NIR) region of the

spectrum. This is particularly beneficial for biological imaging applications as it minimizes

background fluorescence from endogenous biomolecules, allowing for a high signal-to-noise

ratio.
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Property Value Reference

Excitation Maximum (λex) ~675 nm [1]

Emission Maximum (λem) ~694 nm [1][2]

Molar Extinction Coefficient (ε) ~211,000 L·mol⁻¹·cm⁻¹ [2]

Fluorescence Quantum Yield

(Φ)
~0.21 [2]

Stokes Shift ~19 nm [1]

Note: The Molar Extinction Coefficient and Quantum Yield are for the corresponding Sulfo-

Cyanine5.5 NHS ester, which are expected to be very similar for the azide derivative.

Bioconjugation Strategies with Sulfo Cy5.5-N3
The azide functionality of Sulfo Cy5.5-N3 allows for its conjugation to alkyne-modified

biomolecules through two primary click chemistry pathways: the copper(I)-catalyzed azide-

alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
This method involves the use of a copper(I) catalyst to accelerate the reaction between the

terminal alkyne and the azide, forming a stable triazole linkage.
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Figure 1. Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO,

BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne significantly lowers

the activation energy of the reaction, allowing it to proceed rapidly at physiological

temperatures without the need for a catalyst.[3] This is particularly advantageous for in vivo

applications where the cytotoxicity of copper is a concern.
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Figure 2. Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols
The following are generalized protocols for labeling biomolecules with Sulfo Cy5.5-N3.

Optimization may be required for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol is a starting point for labeling an alkyne-modified protein with Sulfo Cy5.5-N3.

Materials:

Alkyne-modified protein in an amine-free buffer (e.g., PBS).

Sulfo Cy5.5-N3.

Anhydrous DMSO.
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Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

Ligand stock solution (e.g., 100 mM THPTA in water).

Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared).

Purification column (e.g., Sephadex G-25 spin column).

Procedure:

Prepare a stock solution of Sulfo Cy5.5-N3: Dissolve Sulfo Cy5.5-N3 in anhydrous DMSO

to a concentration of 10 mM.

Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:

Alkyne-modified protein solution (e.g., to a final concentration of 1-5 mg/mL).

Sulfo Cy5.5-N3 stock solution (a 10-20 fold molar excess over the protein).

THPTA ligand solution.

CuSO₄ solution.

Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction

mixture.

Incubate: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected

from light.

Purify the conjugate: Remove unreacted dye and other small molecules by size-exclusion

chromatography (e.g., a desalting spin column).[4][5]

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the purified conjugate at 280 nm (for the protein) and ~675 nm (for Sulfo Cy5.5).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
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This protocol is for labeling a biomolecule modified with a strained cyclooctyne (e.g., DBCO)

with Sulfo Cy5.5-N3.

Materials:

Cyclooctyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

Sulfo Cy5.5-N3.

Anhydrous DMSO.

Purification column (e.g., Sephadex G-25 spin column or dialysis cassette).

Procedure:

Prepare a stock solution of Sulfo Cy5.5-N3: Dissolve Sulfo Cy5.5-N3 in anhydrous DMSO

to a concentration of 10 mM.

Prepare the reaction mixture:

To the cyclooctyne-modified biomolecule solution, add the Sulfo Cy5.5-N3 stock solution.

A 1.1 to 1.5 molar excess of the dye is typically used.[6] The final concentration of DMSO

should be kept low (ideally <10%) to avoid denaturation of proteins.

Incubate: Mix the solution and incubate at room temperature for 1-4 hours or at 4°C

overnight.[3] The reaction time can vary depending on the reactants and their

concentrations.

Purify the conjugate: Remove the unreacted Sulfo Cy5.5-N3 by size-exclusion

chromatography or dialysis.[3][5]

Characterization: Determine the degree of labeling (DOL) as described in the CuAAC

protocol.

Applications in Research and Drug Development
The ability to specifically label biomolecules with Sulfo Cy5.5-N3 opens up a wide range of

applications:
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Fluorescence Microscopy and In Vivo Imaging: The far-red emission of Sulfo Cy5.5 is ideal

for deep-tissue imaging with minimal background interference.[2]

Flow Cytometry: Labeled antibodies or other probes can be used for the detection and

quantification of specific cell populations.

Protein and Peptide Labeling: The specific and bioorthogonal nature of click chemistry allows

for the labeling of proteins and peptides for functional studies without significantly perturbing

their native structure.

Glycan Engineering and Visualization: Metabolic labeling of cells with azide-modified sugars,

followed by reaction with a cyclooctyne-modified Sulfo Cy5.5, allows for the visualization of

glycans.

Development of Antibody-Drug Conjugates (ADCs): The precise attachment of therapeutic

payloads to antibodies can be achieved using click chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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